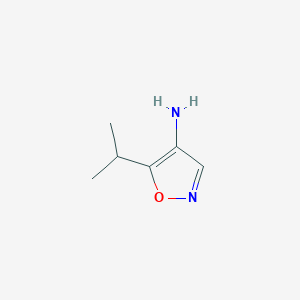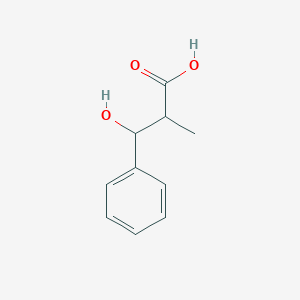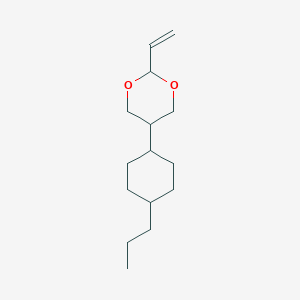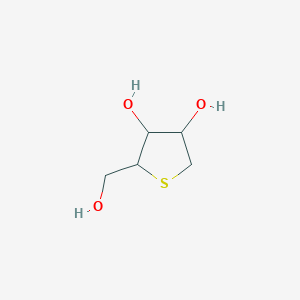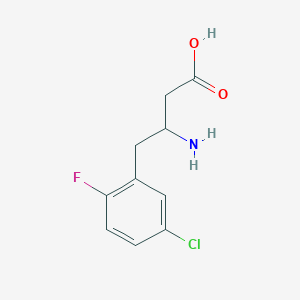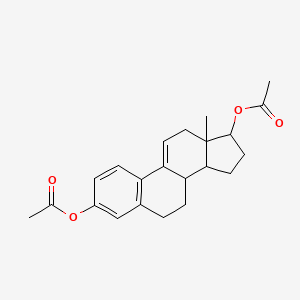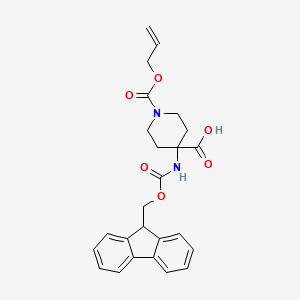
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C25H26N2O6 and a molecular weight of 450.48 g/mol . This compound is known for its applications in peptide synthesis and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid typically involves the protection of piperidine derivatives. One common method includes the reaction of piperidine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and allyloxycarbonyl chloride (Alloc-Cl) under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the allyloxycarbonyl or fluorenylmethoxycarbonyl groups are replaced by other nucleophiles.
Deprotection Reactions: The protective groups (allyloxycarbonyl and fluorenylmethoxycarbonyl) can be removed under specific conditions to yield the free amine and carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: The removal of the protective groups is often achieved using acids like trifluoroacetic acid (TFA) or bases like piperidine.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or deprotection conditions used. For example, deprotection with TFA yields the free amine and carboxylic acid derivatives .
Scientific Research Applications
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.
Medicinal Chemistry: In the development of novel therapeutic agents and drug candidates.
Biological Studies: As a tool for studying protein-protein interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid involves its role as a protective group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group protects the amine functionality, preventing unwanted side reactions during peptide chain elongation . The allyloxycarbonyl (Alloc) group serves a similar protective function for the carboxylic acid group . These protective groups can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .
Comparison with Similar Compounds
Similar Compounds
N-Boc-4-(Fmoc-amino)piperidine-4-carboxylic acid: Similar in structure but uses a tert-butoxycarbonyl (Boc) group instead of an allyloxycarbonyl group.
Fmoc-amino acids: Commonly used in peptide synthesis, these compounds also utilize the Fmoc protective group.
Uniqueness
1-allyloxycarbonyl-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid is unique due to its dual protective groups, which provide greater flexibility and control in peptide synthesis compared to compounds with a single protective group .
Properties
Molecular Formula |
C25H26N2O6 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-prop-2-enoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C25H26N2O6/c1-2-15-32-24(31)27-13-11-25(12-14-27,22(28)29)26-23(30)33-16-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h2-10,21H,1,11-16H2,(H,26,30)(H,28,29) |
InChI Key |
WBGRJKLEDZDCOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N1CCC(CC1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





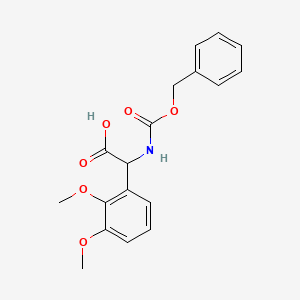

![Bicyclo[3.1.1]heptan-3-ol](/img/structure/B12288780.png)

